Product packaging for 3-Bromo-4-(piperidin-1-yl)pyridine(Cat. No.:CAS No. 4556-56-3)

3-Bromo-4-(piperidin-1-yl)pyridine

Cat. No.: B3041995
CAS No.: 4556-56-3
M. Wt: 241.13 g/mol
InChI Key: MGIXLQLBZGZUEN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. sigmaaldrich.com Its unique electronic properties and ability to be readily functionalized make it a versatile building block in the synthesis of a wide range of compounds. sigmaaldrich.com The pyridine scaffold is a common feature in numerous natural products, including vitamins like niacin and alkaloids such as nicotine. dergipark.org.tr In the realm of medicinal chemistry, pyridine and its derivatives are integral components of many FDA-approved drugs, highlighting their importance in the development of therapeutic agents. bldpharm.combldpharm.com

Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a frequently encountered motif in pharmaceuticals and natural products. nih.govnih.gov The incorporation of a piperidine scaffold can significantly influence a molecule's physicochemical properties, such as its solubility and basicity, which are crucial for drug-like characteristics. prepchem.com The conformational flexibility of the piperidine ring also allows for optimal binding to biological targets. prepchem.com

Role of Halogenation in Modulating Reactivity and Molecular Properties

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic synthesis. bldpharm.com The introduction of a halogen, such as bromine, can dramatically alter the electronic nature and reactivity of a molecule. mdpi.com In aromatic systems like pyridine, a bromine atom acts as an electron-withdrawing group through induction, influencing the ring's susceptibility to nucleophilic attack.

Crucially, the carbon-bromine bond serves as a versatile synthetic handle. nih.gov Halogenated pyridines are key precursors in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. dergipark.org.trsigmaaldrich.com These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler building blocks. The presence of a bromine atom, therefore, opens up a vast chemical space for the derivatization of the pyridine core.

Overview of Nitrogen-Containing Heterocycles in Synthetic Strategies

Synthetic chemists have developed a myriad of strategies for the construction and functionalization of these important scaffolds. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. The ongoing development of novel synthetic methodologies continues to expand the toolkit available to chemists, allowing for the efficient and selective preparation of increasingly complex nitrogen-containing heterocyclic compounds. chemicalbook.combldpharm.com

Research Context of 3-Bromo-4-(piperidin-1-yl)pyridine within Pyridine Chemistry

This compound is a fascinating molecule that embodies the principles discussed above. It combines the aromatic pyridine core with a saturated piperidine ring and a reactive bromine atom. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex, polyfunctional molecules.

The piperidine moiety is introduced onto the pyridine ring via a nucleophilic aromatic substitution reaction, where piperidine displaces a leaving group (typically a halogen) at the 4-position of a 3-bromopyridine (B30812) derivative. The resulting compound, this compound, is then primed for further synthetic transformations. The bromine atom at the 3-position is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. This strategic placement of reactive sites makes this compound a key building block in the synthesis of targeted molecules with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-bromo-4-(1-piperidinyl)pyridine
CAS Number 4556-56-3
Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
InChI Key MGIXLQLBZGZUEN-UHFFFAOYSA-N
Storage Sealed in dry, 2-8°C

Synthetic Approaches and Reactivity

The synthesis of this compound typically involves the reaction of a suitably substituted pyridine with piperidine. One common approach is the nucleophilic aromatic substitution of a leaving group at the 4-position of a 3-bromopyridine derivative.

Table of Synthetic Precursors:

Precursor 1Precursor 2Reaction Type
3-Bromo-4-chloropyridine (B1270894)PiperidineNucleophilic Aromatic Substitution
3,4-DibromopyridinePiperidineNucleophilic Aromatic Substitution

The primary mode of reactivity for this compound involves the transformation of the carbon-bromine bond. This makes it a valuable substrate for various cross-coupling reactions.

Table of Potential Reactions:

Reaction TypeReagentCatalystProduct Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃3-Aryl-4-(piperidin-1-yl)pyridine
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAP, NaOtBu3-Amino-4-(piperidin-1-yl)pyridine derivative
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N3-Alkynyl-4-(piperidin-1-yl)pyridine
Stille CouplingOrganostannanePd(PPh₃)₄3-Substituted-4-(piperidin-1-yl)pyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2 B3041995 3-Bromo-4-(piperidin-1-yl)pyridine CAS No. 4556-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIXLQLBZGZUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Piperidin 1 Yl Pyridine and Analogues

Direct C-N Coupling Approaches

The formation of the C-N bond between the pyridine (B92270) ring and the piperidine (B6355638) moiety is the crucial step in the synthesis of 3-Bromo-4-(piperidin-1-yl)pyridine. Direct coupling approaches are the most efficient and widely employed methods to achieve this transformation.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing aryl amines, particularly with electron-deficient aromatic rings like pyridine. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. stackexchange.comyoutube.comyoutube.com This activation facilitates the displacement of a leaving group at these positions by a nucleophile, such as piperidine.

The synthesis of this compound via SNAr typically starts with a dihalogenated pyridine precursor. A common starting material is 3-bromo-4-chloropyridine (B1270894) or 3,4-dibromopyridine. In these precursors, the halogen at the C4 position is more susceptible to nucleophilic attack than the halogen at the C3 position. This regioselectivity is because the intermediate formed upon nucleophilic attack at C4 (the para position) is significantly more stabilized. stackexchange.comyoutube.com The negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible for attack at the C3 (meta) position. stackexchange.comacs.org Consequently, piperidine will selectively displace the leaving group at the C4 position.

The core of the SNAr strategy is the amination reaction, where piperidine acts as the nucleophile. The reaction involves the direct addition of piperidine to the electron-deficient C4 position of the halogenated pyridine, followed by the elimination of the halide ion. youtube.com The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I for SNAr reactions, although this can be influenced by reaction conditions. researchgate.net The reaction can often be performed thermally, especially for activated chloropyridines, but may require specific conditions for less reactive bromopyridines. researchgate.net

The reaction of 2-substituted N-methylpyridinium ions with piperidine has been shown to be second-order in piperidine, suggesting a mechanism where a second piperidine molecule acts as a base to assist in the deprotonation of the addition intermediate. nih.gov

The choice of solvent and base is critical for maximizing the yield and selectivity of the SNAr amination. Polar aprotic solvents are often preferred as they can solvate the charged intermediate and facilitate the reaction. Solvents such as Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) have been shown to be effective. nih.govchemrxiv.org In some cases, water has been identified as an optimal reaction medium for the amination of polyhalogenated pyridines. acs.org The reaction may not proceed effectively in non-polar solvents like dichloromethane (B109758) (DCM). acs.org

A base is often required to neutralize the hydrogen halide formed during the reaction and can influence the reaction rate and outcome. Strong inorganic bases like sodium tert-butoxide (NaOtBu) are commonly used. researchgate.netacs.org The optimization of the base and solvent system is crucial; for instance, in the amination of 2,5-dibromopyridine, NaOtBu in water at 140 °C gave high yields, whereas bases like potassium acetate (B1210297) (KOAc) or potassium carbonate (K2CO3) were ineffective. acs.org

Table 1: Effect of Solvent and Base on a Model Amination Reaction

This table illustrates typical optimization results for SNAr reactions on halogenated pyridines, based on findings from related syntheses.

EntrySolventBaseTemperature (°C)Yield (%)
1DMFNaOtBu140High
2H2ONaOtBu14073-99
3DCMNaOtBu1400
4DMFKOAc140No Reaction
5DMFK2CO3140No Reaction

Data adapted from a study on the amination of polyhalogenated pyridines. acs.org

Metal-Catalyzed Cross-Coupling Reactions for Piperidine Introduction

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for forming C-N bonds. These methods are particularly useful when SNAr reactions are sluggish or lead to side products.

The Buchwald-Hartwig amination is a highly general and widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates. researchgate.netresearchgate.net This methodology is applicable to the synthesis of this compound, typically by coupling a 3-bromo-4-halopyridine with piperidine.

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and can be tailored to the specific substrates. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

A variety of phosphine ligands have been developed for the Buchwald-Hartwig amination, including biaryl phosphines like XPhos, SPhos, and JohnPhos, as well as others like BINAP and XantPhos. chemrxiv.orgrsc.orgchemspider.com The selection of the ligand depends on the nature of the aryl halide and the amine. For instance, XantPhos has been identified as a particularly effective ligand for some amination reactions. chemrxiv.org

Strong bases such as sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) are essential for the catalytic cycle, facilitating the deprotonation of the amine. researchgate.netnih.gov The reaction is typically carried out in non-polar solvents like toluene (B28343) or dioxane. nih.govchemspider.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

This table presents a generalized set of conditions based on reported Buchwald-Hartwig couplings of various bromopyridines.

ComponentExampleRoleReference
Palladium SourcePd2(dba)3, Pd(OAc)2Catalyst Precursor researchgate.netchemspider.com
Ligand(±)-BINAP, XPhos, XantPhosStabilizes Pd, facilitates catalytic cycle researchgate.netchemrxiv.orgchemspider.com
BaseNaOtBu, Cs2CO3Amine Deprotonation researchgate.netnih.govchemspider.com
SolventToluene, Dioxane, DMFReaction Medium chemrxiv.orgnih.govchemspider.com
Temperature80-110 °CProvides activation energy nih.govchemspider.com

A specific example involves the amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane using a [Pd2(dba)3]/(±)-BINAP catalyst system with NaOtBu as the base in toluene at 80°C, which resulted in a 60% yield. chemspider.com Such conditions are analogous to those that would be employed for the synthesis of this compound from a suitable 3-bromo-4-halopyridine precursor.

Copper-Mediated Coupling Methods

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds. In the context of synthesizing 4-aminopyridines, copper-mediated methods offer a valuable alternative to palladium-catalyzed systems. The synthesis of this compound can be envisioned via the copper-catalyzed amination of a suitable dihalogenated pyridine precursor, such as 3-bromo-4-chloropyridine, with piperidine. While direct literature on this specific transformation is not abundant, the general principles of copper-catalyzed amination of halopyridines are well-established. These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base. The ligand, frequently a diamine or a phenanthroline derivative, serves to stabilize the copper catalyst and facilitate the reaction.

The versatility of copper catalysis is also evident in intramolecular C-H amination reactions for the synthesis of piperidines, which could be a component of a broader synthetic strategy. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a transformative technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. The application of microwave-assisted synthesis has been particularly beneficial for the preparation of heterocyclic compounds, including substituted pyridines. researchgate.netmdpi.commdpi.comnih.govnih.gov

Microwave-assisted nucleophilic aromatic substitution (SNAAr) reactions are highly effective for the amination of halopyridines. researchgate.net The synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved through microwave-assisted reactions of 3,4,5-trihalopyridines with primary and secondary amines. researchgate.net This approach suggests that the synthesis of this compound from 3-bromo-4-chloropyridine and piperidine could be significantly enhanced under microwave conditions, potentially proceeding faster and with higher efficiency compared to conventional heating. mdpi.com The benefits of microwave assistance, such as a 20-30% increase in yield and significantly reduced reaction times, have been documented for the synthesis of related pyridothiazepine systems. mdpi.com

Bromination Strategies on Piperidinylpyridine Scaffolds

An alternative synthetic route to this compound involves the direct bromination of a 4-(piperidin-1-yl)pyridine precursor. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction.

Regioselective Bromination of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, making electrophilic aromatic substitution, such as bromination, generally more challenging than for benzene. The position of substitution is influenced by the electronic properties of both the pyridine nitrogen and any existing substituents. For a 4-substituted pyridine, the electron-withdrawing nature of the nitrogen atom deactivates the α (C2 and C6) and γ (C4) positions towards electrophilic attack, while the β (C3 and C5) positions are less deactivated.

Influence of the Piperidine Moiety on Bromination Site Selectivity

The piperidine moiety at the C4 position of the pyridine ring is an amino substituent, which is an activating group. The lone pair of electrons on the nitrogen atom can be donated into the pyridine ring through resonance, thereby increasing the electron density of the ring and facilitating electrophilic substitution. This activating effect is most pronounced at the ortho (C3 and C5) positions relative to the piperidine group.

Therefore, in the bromination of 4-(piperidin-1-yl)pyridine, the piperidine group directs the incoming electrophile (bromine) to the C3 and C5 positions. Due to the symmetry of the molecule, these positions are equivalent, leading to the formation of this compound. The challenge lies in preventing over-bromination to yield 3,5-dibromo-4-(piperidin-1-yl)pyridine. Careful control of reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), solvent, and temperature, is crucial to achieve mono-bromination with high regioselectivity. For instance, a method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) has been reported, highlighting the potential for mild reagents to achieve high selectivity. nih.gov

Multi-Step Synthetic Sequences from Simpler Precursors

The construction of the this compound molecule can also be achieved through multi-step sequences that build the core pyridine ring from simpler, acyclic precursors. This approach offers flexibility in introducing a variety of substituents onto the pyridine ring.

Construction of the Pyridine Core

A plethora of methods exist for the construction of the pyridine ring. baranlab.orgtaylorfrancis.comacsgcipr.org These methods often rely on condensation reactions of carbonyl compounds with an ammonia (B1221849) source or cycloaddition reactions. baranlab.org

One of the most classic and versatile methods is the Hantzsch pyridine synthesis , a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently aromatized to the corresponding pyridine. wikipedia.org While the traditional Hantzsch synthesis leads to symmetrically substituted pyridines, modifications have been developed to access unsymmetrical products. taylorfrancis.com

Other notable approaches for pyridine ring construction include:

Condensation of 1,5-dicarbonyl compounds with ammonia , followed by oxidation. baranlab.org

Cycloaddition reactions , such as the Diels-Alder reaction of 1-azadienes with alkynes, although this can be electronically disfavored. baranlab.org

Multicomponent reactions that allow for the construction of the pyridine nucleus in a single step from simple starting materials. taylorfrancis.comresearchgate.net These reactions are highly atom-economical and offer a streamlined approach to complex pyridines. researchgate.net

Ring expansion from 5-membered rings, though these methods are often low-yielding. baranlab.org

A review of process chemistry literature indicates that for larger-scale syntheses, it is common to start with a pre-formed, functionalized pyridine ring sourced from bulk chemical manufacturers rather than constructing the ring from scratch. acsgcipr.org

Introduction of the Piperidine Moiety

The introduction of the piperidine ring onto the pyridine core is typically achieved through a nucleophilic aromatic substitution (SNA_r_) reaction. youtube.comstackexchange.com This class of reaction is particularly effective for electron-deficient aromatic systems like pyridine, where the electronegative nitrogen atom facilitates nucleophilic attack, especially at the ortho (2-) and para (4-) positions. youtube.comstackexchange.comyoutube.com

The most direct method involves the reaction of a 4-halopyridine derivative with piperidine. The halogen atom at the 4-position acts as a leaving group, which is displaced by the nucleophilic piperidine. The reactivity of the leaving group generally follows the order F > Cl > Br > I for activated aryl substrates. rsc.org

The reaction mechanism proceeds via an addition-elimination pathway. The piperidine nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is stabilized by delocalization onto the electronegative pyridine nitrogen atom, which is a key factor for the success of the reaction at the 4-position. stackexchange.comyoutube.com Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the 4-(piperidin-1-yl)pyridine product. youtube.com

A typical procedure would involve heating a 4-halopyridine, such as 4-chloropyridine, with an excess of piperidine, which can also serve as the solvent. In other cases, a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is used, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Starting MaterialReagentConditionsProductNotes
4-ChloropyridinePiperidineHeat, neat or in a polar aprotic solvent (e.g., DMF)4-(Piperidin-1-yl)pyridineA standard nucleophilic aromatic substitution reaction. youtube.comstackexchange.com
4-FluoropyridinePiperidineMilder conditions may be sufficient due to the higher reactivity of the fluorine leaving group. rsc.org4-(Piperidin-1-yl)pyridineFluorine is an excellent leaving group in SNAr reactions. rsc.org
PyridineSodium Amide (NaNH₂)Chichibabin reaction conditions4-AminopyridineWhile not directly forming the piperidine adduct, this illustrates nucleophilic substitution on pyridine. youtube.com

Subsequent Halogenation

Once 4-(piperidin-1-yl)pyridine is synthesized, the next step is the regioselective introduction of a bromine atom at the 3-position. The piperidino group at the 4-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. This directing group favors substitution at the positions ortho to it, which are the 3- and 5-positions.

The halogenation of pyridines can be challenging as the ring is generally electron-deficient and reactive towards electrophiles at the nitrogen atom first, forming a pyridinium (B92312) salt which is even more deactivated. youtube.com However, the presence of the strongly activating piperidino group overcomes this deactivation.

Bromination can be carried out using various brominating agents. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or chloroform (B151607) (CHCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Another method involves the use of elemental bromine (Br₂) in a solvent such as acetic acid or water. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-bromination or side reactions.

IntermediateReagentConditionsProductNotes
4-(Piperidin-1-yl)pyridineN-Bromosuccinimide (NBS)Inert solvent (e.g., Dichloromethane) at room temperature or below.This compoundNBS is a mild and selective brominating agent for activated aromatic rings. google.com
4-(Piperidin-1-yl)pyridineBromine (Br₂)Acetic acid or aqueous solution, often with a catalyst.This compoundRequires careful control of stoichiometry and conditions to ensure mono-bromination. prepchem.com
Pyridine N-OxideVariousHalogenation often occurs at the 4-position, followed by deoxygenation.4-HalopyridineAn alternative route to functionalized pyridines. youtube.comnih.gov

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates, such as 4-(piperidin-1-yl)pyridine and the final product, are critical for obtaining a compound of high purity. The choice of technique depends on the physical and chemical properties of the compounds and the impurities present.

Following the reaction, the initial workup often involves quenching the reaction mixture, typically with water or an aqueous basic solution like sodium bicarbonate to neutralize any acidic byproducts. google.com The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove residual water, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. google.com

Common Purification Techniques:

Filtration: This is used to separate solid products or byproducts from the reaction mixture. For instance, if the product precipitates out of the solution upon cooling, it can be isolated by filtration. google.comprepchem.com

Recrystallization (Pulping): This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. prepchem.com The solid can then be collected by filtration. This process is sometimes referred to as pulping. google.com

Column Chromatography: This is a versatile method used to separate compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The crude mixture is loaded onto a column, and a solvent or a mixture of solvents (eluent) is passed through. Compounds with different polarities will travel down the column at different rates and can be collected as separate fractions. google.comgoogle.com The fractions are often analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Distillation: For liquid intermediates or products, distillation under reduced pressure can be an effective purification method, separating compounds based on their boiling points.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Piperidin 1 Yl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines, particularly when the ring is activated by electron-withdrawing groups. The pyridine (B92270) nitrogen inherently makes the ring electron-deficient, facilitating attack by nucleophiles, especially at the positions ortho and para (C2, C4, and C6) to the nitrogen. In these positions, the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate and favoring the substitution reaction. clockss.orgstackexchange.com

Reactivity at the Bromine-Substituted Position (C3)

The C3 position of the pyridine ring is generally less reactive towards nucleophilic attack compared to the C2 and C4 positions because the negative charge of the resulting intermediate cannot be directly delocalized onto the ring nitrogen. stackexchange.com However, the presence of the bromine atom, a good leaving group, at this position allows for SNAr reactions to occur, albeit under potentially harsher conditions than at the more activated positions.

Reactivity at the Piperidinyl-Substituted Position (C4)

The piperidinyl group at the C4 position is a secondary amine and is not a typical leaving group in SNAr reactions. Therefore, direct nucleophilic displacement of the piperidinyl group is highly unlikely under standard SNAr conditions. The strength of the C-N bond, coupled with the poor leaving group ability of the piperidinide anion, makes this position inert to direct substitution.

Influence of Substituent Electron-Withdrawing/Donating Properties on SNAr

The rate and regioselectivity of SNAr reactions on the pyridine ring are profoundly affected by the electronic properties of the substituents. Electron-withdrawing groups, such as a nitro group, significantly activate the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups, like the piperidinyl group, decrease the electrophilicity of the pyridine ring, thereby slowing down the rate of SNAr reactions.

In 3-Bromo-4-(piperidin-1-yl)pyridine, the electron-donating piperidinyl group at C4 counteracts the activating effect of the pyridine nitrogen and the bromine at C3. However, the inherent electron deficiency of the pyridine ring ensures that SNAr reactions at the C3 position can still proceed, particularly with strong nucleophiles or under forcing conditions like microwave irradiation, which has been shown to promote the piperidination of less reactive halopyridines. researchgate.net The "element effect" in SNAr, where fluoride (B91410) is the best leaving group among halogens (F > Cl ≈ Br > I) due to its high electronegativity stabilizing the transition state, is a key consideration in predicting reactivity. researchgate.netnih.govresearchgate.netnih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring System

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (SEAr) reactions. The lone pair of electrons on the nitrogen atom readily reacts with electrophiles or the acid catalysts typically required for these reactions, leading to the formation of a positively charged pyridinium (B92312) ion. wikipedia.org This positive charge strongly deactivates the ring towards attack by an electrophile.

Should an electrophilic substitution reaction be forced to occur, it would proceed at the meta-position (C3 or C5) relative to the ring nitrogen. This is because the deactivating pyridinium group directs incoming electrophiles to the positions where the positive charge of the sigma complex is not placed on the already positively charged nitrogen atom. In the case of this compound, the C5 position would be the most likely site for electrophilic attack, as it is meta to the ring nitrogen and influenced by the ortho,para-directing, albeit deactivating, bromine and the activating piperidinyl group. However, direct electrophilic substitution on this substrate is expected to be challenging and require harsh reaction conditions. A potential strategy to enhance reactivity is the N-oxidation of the pyridine ring, which increases electron density in the ring and directs electrophiles to the C2 and C4 positions. wikipedia.org

Metal-Catalyzed Transformations Involving the Bromine Atom

The bromine atom at the C3 position of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. nih.govnih.gov

This compound is a suitable substrate for Suzuki-Miyaura coupling reactions. The C-Br bond at the C3 position can be activated by a palladium catalyst to undergo oxidative addition, initiating the catalytic cycle. A variety of aryl- and heteroarylboronic acids can be coupled at this position to generate more complex molecular architectures. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or more advanced pre-catalysts), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water, or DMF). nih.govnih.gov Microwave-assisted Suzuki-Miyaura couplings have proven effective for accelerating these reactions, often leading to higher yields in shorter reaction times. nih.govnih.gov

The electronic nature of the boronic acid coupling partner can influence the reaction efficiency. Both electron-rich and electron-poor arylboronic acids are generally well-tolerated. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

CatalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water100Standard thermal conditions.
PdCl₂(dppf)K₃PO₄1,4-Dioxane80-100Effective for a broad range of substrates.
XPhosPdG2/XPhosK₂CO₃1,4-Dioxane/Water80-120Advanced catalyst system, can prevent debromination. nih.gov
Pd(OAc)₂/SPhosK₃PO₄Toluene/Water100Often used for challenging couplings.

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Sonogashira)

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, including the Negishi and Sonogashira couplings.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool for the alkynylation of pyridines. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org The reactivity of the aryl halide in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org Consequently, the bromo substituent in this compound is expected to readily participate in this transformation. While specific examples with this compound are not extensively documented in the literature, the reaction is widely applicable to a range of bromopyridine derivatives. For instance, various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for the Sonogashira coupling of aryl bromides. libretexts.org

The Negishi coupling provides another route for C-C bond formation, involving the reaction of an aryl halide with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. nih.gov The Negishi coupling has been successfully applied to the synthesis of complex molecules, including cyclic tripeptides, demonstrating its reliability in the presence of sensitive functional groups. nih.gov High-yielding cross-coupling of unactivated alkyl bromides with alkylzinc halides has been achieved at room temperature using a Pd/N-heterocyclic carbene (NHC) catalyst system. nih.gov Given the successful application of Negishi couplings to other bromo-substituted heterocycles, it is a viable method for the functionalization of this compound with a wide range of alkyl and aryl groups.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions Applicable to this compound
ReactionCoupling PartnerTypical Catalyst SystemKey Features
Sonogashira CouplingTerminal AlkynePd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., triethylamine, piperidine)Forms a C(sp²)-C(sp) bond; mild reaction conditions are often possible. libretexts.orgwikipedia.org
Negishi CouplingOrganozinc ReagentPd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄, Pd/NHC)High functional group tolerance; couples sp³, sp², and sp carbon atoms. nih.govnih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for the functionalization of aryl halides. The Ullmann condensation , a classic copper-promoted reaction, enables the formation of aryl-heteroatom bonds, such as C-N, C-O, and C-S. This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. While traditional Ullmann reactions often require harsh conditions, modern protocols with soluble copper catalysts and various ligands have improved the scope and mildness of this transformation.

A notable copper-catalyzed reaction involving a 3-bromopyridine (B30812) derivative is the heteroarylboration of 1,3-dienes. In this process, a cine substitution occurs, where the incoming group attaches to the carbon adjacent to the one bearing the bromine atom, with concomitant migration of the double bond. This reaction provides access to highly functionalized heterocyclic products. nih.gov While not a direct substitution at the C-Br bond, it highlights a unique reactivity pathway for 3-bromopyridines under copper catalysis.

Furthermore, copper-catalyzed intramolecular C-H amination reactions have been developed for the synthesis of piperidines, demonstrating the utility of copper in facilitating C-N bond formation. nih.gov These precedents suggest that this compound could be a suitable substrate for various copper-catalyzed cross-coupling reactions to introduce new functionalities at the 3-position of the pyridine ring.

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The exocyclic nitrogen atom of the piperidine ring in this compound is a nucleophilic and basic center, making it susceptible to a range of chemical transformations.

The secondary amine character of the piperidine nitrogen allows for straightforward N-functionalization through alkylation and acylation reactions.

N-Alkylation can be achieved by reacting the piperidine with various alkylating agents, such as alkyl halides. For instance, the N-alkylation of 4-piperidone, a related piperidine derivative, can be accomplished using alkyl halides in the presence of a base like potassium carbonate. sciencemadness.org Reductive amination offers another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120). sciencemadness.org

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct. stackexchange.com Pyridine itself is often used as a base and can also act as a nucleophilic catalyst in these reactions. stackexchange.com The acylation of the piperidine nitrogen introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This transformation is widely used in medicinal chemistry to modulate the pharmacological profile of piperidine-containing compounds. google.com

The piperidine nitrogen can be quaternized by reaction with an excess of an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom, which can have a profound impact on the physical and biological properties of the molecule. The quaternization of 4-pyrrolidino pyridine, a close analogue of 4-(piperidin-1-yl)pyridine, has been reported to proceed readily with various alkyl and arylalkyl halides, yielding the corresponding quaternary ammonium salts in good yields. mdpi.com This suggests that the piperidine nitrogen in this compound can be selectively quaternized without affecting the pyridine nitrogen, especially given the electron-withdrawing effect of the bromine atom which reduces the basicity of the pyridine nitrogen.

Table 2: N-Functionalization and Quaternization of the Piperidine Moiety
ReactionReagentProduct TypeGeneral Conditions
N-AlkylationAlkyl halide (e.g., R-X)Tertiary amineBase (e.g., K₂CO₃), solvent (e.g., DMF, CH₃CN) sciencemadness.org
Reductive AminationAldehyde or Ketone (e.g., RCHO)Tertiary amineReducing agent (e.g., NaBH(OAc)₃), solvent (e.g., DCE) sciencemadness.org
N-AcylationAcyl chloride or Anhydride (e.g., RCOCl)AmideBase (e.g., pyridine, triethylamine), solvent (e.g., CH₂Cl₂) stackexchange.com
QuaternizationAlkyl halide (e.g., R-X, excess)Quaternary ammonium saltSolvent (e.g., acetone, acetonitrile), heat mdpi.com

Ring Transformations and Rearrangements of Pyridine and Piperidine Moieties

Both the pyridine and piperidine rings in this compound can potentially undergo ring transformation and rearrangement reactions, although such reactions are less common than functional group interconversions.

The Zincke reaction is a well-known transformation of pyridines, involving reaction with 2,4-dinitrochlorobenzene and a primary amine to form a new pyridinium salt. wikipedia.org A key feature of this reaction is the ring-opening of the initial pyridinium salt by the amine to form a so-called "König salt," which then re-closes to form the final product. wikipedia.org When a secondary amine is used instead of a primary amine, the reaction can lead to the formation of a Zincke aldehyde , where the pyridine ring is opened to give a 5-aminopenta-2,4-dienal. wikipedia.org This reaction pathway offers a method for the cleavage of the pyridine ring in this compound, potentially leading to highly functionalized acyclic products. The Zincke reaction has been utilized in the synthesis of complex natural products. wikipedia.org

Rearrangements of the piperidine ring itself are less common but can be induced under specific conditions. For example, the Ferrier rearrangement, which is well-known in carbohydrate chemistry, has a nitrogen analogue that can be used to synthesize 2-substituted Δ³-piperidines from 4-hydroxytetrahydropyridines. While not directly applicable to this compound, it illustrates the potential for skeletal rearrangements in piperidine systems. The conformation of the piperidine ring, which typically adopts a chair conformation, can influence its reactivity in such rearrangements. chemrevlett.com

Computational Chemistry Investigations of 3 Bromo 4 Piperidin 1 Yl Pyridine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to probe the electronic environment of complex organic molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For 3-Bromo-4-(piperidin-1-yl)pyridine, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) and pyridine (B92270) rings, particularly the nitrogen atom of the piperidine and the π-system of the pyridine ring. The electron-donating nature of the piperidino group would raise the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the pyridine ring, with significant contributions from the carbon atoms and the bromine atom, reflecting the electron-withdrawing nature of the pyridine nitrogen and the bromine.

A smaller HOMO-LUMO gap signifies a molecule that is more easily polarizable and more reactive. In related brominated pyridine derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests moderate reactivity. Current time information in Bangalore, IN.researchgate.net For instance, a study on 2-Bromo-3-hydroxy-6-Methyl Pyridine using DFT calculations with the B3LYP method and 6-311G(d,p) basis set revealed a HOMO-LUMO energy gap of approximately 5.395 eV. researchgate.net It is anticipated that this compound would exhibit a comparable energy gap, indicative of a stable yet reactive molecule.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on related compounds for illustrative purposes, as specific experimental or computational data for the target molecule is not available.)

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
Energy Gap4.5 to 5.5

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density on different atoms within a molecule. This provides insights into the electrostatic potential and the nature of chemical bonds.

In this compound, the nitrogen atom of the pyridine ring is expected to have a significant negative charge due to its high electronegativity. The nitrogen atom of the piperidine ring, being a secondary amine, will also exhibit a negative charge. The carbon atom attached to the bromine (C3) and the carbon atom attached to the piperidine (C4) would likely show positive charges due to the electron-withdrawing effects of the bromine and the nitrogen atoms. The bromine atom itself will carry a partial negative charge.

This charge distribution suggests that the molecule possesses a significant dipole moment. The electrostatic potential map would likely show negative potential (red/yellow) around the pyridine and piperidine nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions of positive potential (blue) would be found around the hydrogen atoms and the C-Br bond, highlighting potential sites for nucleophilic interaction.

Molecular Geometry and Conformation Studies

The piperidine ring is not planar and typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. However, it can also exist in other conformations, such as the boat and twist-boat forms, which are higher in energy. The piperidine ring in this compound is connected to the pyridine ring via a C-N bond. The rotation around this bond will be somewhat restricted due to steric hindrance between the hydrogen atoms on the piperidine ring and the bromine atom and hydrogen atom on the pyridine ring.

Computational studies on similar piperidine-substituted heterocycles have shown that the chair conformation is overwhelmingly preferred. bldpharm.com The torsional angles within the piperidine ring are expected to be close to the ideal values for a cyclohexane (B81311) chair conformation (around 55-60 degrees).

The preferred conformation of this compound can be influenced by its chemical environment, such as the solvent. In the gas phase or in non-polar solvents, the conformation will be primarily determined by intramolecular forces, such as steric hindrance and electronic effects. The orientation of the piperidine ring relative to the pyridine ring will be optimized to minimize these interactions.

In polar solvents, intermolecular interactions, such as hydrogen bonding between the solvent and the nitrogen atoms of the molecule, can influence the conformational preference. However, given the energetic preference for the chair conformation of the piperidine ring, it is likely that this conformation will be maintained across different environments, with minor adjustments to the dihedral angle between the two rings.

Reactivity Prediction through Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be used to predict its reactivity. Key descriptors include the HOMO-LUMO gap, ionization potential, electron affinity, and global hardness and softness.

Ionization Potential (IP) and Electron Affinity (EA) : IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These can be approximated from the HOMO and LUMO energies (Koopmans' theorem). A lower IP suggests a better electron donor, while a higher EA indicates a better electron acceptor.

Global Hardness (η) and Softness (S) : Hardness is a measure of the resistance to change in electron distribution, calculated as half the HOMO-LUMO gap. Softness is the reciprocal of hardness. "Soft" molecules are generally more reactive than "hard" molecules.

Based on the predicted HOMO-LUMO gap, this compound is expected to be a moderately soft molecule, suggesting it will participate in a variety of chemical reactions. The presence of multiple heteroatoms and the polar C-Br bond provide several potential sites for chemical reactions, including nucleophilic substitution at the bromine-bearing carbon and electrophilic attack at the nitrogen atoms. For example, 3-bromopyridine (B30812) is known to undergo reactions typical of aryl halides, such as Heck and Buchwald-Hartwig amination reactions. wikipedia.org

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Detailed research findings from quantum chemical calculations would be required to populate a data table with values for chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors help in predicting how the molecule as a whole would interact with other chemical species. For instance, chemical hardness (η) provides an indication of the molecule's resistance to change in its electron distribution, with higher values suggesting greater stability. The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons.

Table 1: Calculated Global Reactivity Descriptors for this compound

DescriptorSymbolValue (eV)
HOMO EnergyEHOMOData not available
LUMO EnergyELUMOData not available
Energy GapΔEData not available
Chemical PotentialμData not available
Chemical HardnessηData not available
Global SoftnessSData not available
Electrophilicity IndexωData not available

Note: The data in this table is currently unavailable due to a lack of specific computational studies on this compound.

Local Reactivity Descriptors (e.g., Fukui Functions)

A computational analysis would provide values for the Fukui functions (fk+, fk-, fk0) for each atom in the this compound molecule. The site with the highest value of fk+ is the most likely to undergo a nucleophilic attack, while the site with the highest fk- value is the most susceptible to an electrophilic attack.

Table 2: Calculated Fukui Functions for Selected Atoms of this compound

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)fk0 (Radical Attack)
N(pyridine)Data not availableData not availableData not available
C(bromo-substituted)Data not availableData not availableData not available
BrData not availableData not availableData not available
N(piperidine)Data not availableData not availableData not available

Note: The data in this table is currently unavailable due to a lack of specific computational studies on this compound.

Intermolecular Interaction Analysis

Noncovalent Interactions (e.g., Halogen Bonding, π-Stacking)

The bromine atom on the pyridine ring of this compound suggests the potential for halogen bonding, a highly directional noncovalent interaction where the bromine atom acts as a Lewis acid. Furthermore, the presence of the pyridine ring allows for the possibility of π-stacking interactions with other aromatic systems. A detailed computational analysis, often employing methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would be necessary to identify and characterize these interactions. Such studies would reveal the specific atoms involved, the geometries of these interactions, and their energetic contributions to the stability of potential dimers or larger molecular aggregates.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational studies on solvent effects, typically using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, would be required to understand how the polarity of the solvent affects the geometry, electronic structure, and reactivity of this compound. These calculations could predict changes in dipole moment, orbital energies, and reactivity indices in various solvents.

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both 1H and 13C nuclei. These predictions are valuable for assigning the peaks in experimentally obtained NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes of the functional groups present in the molecule.

Mass Spectrometry: While direct prediction of a mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion, which helps in interpreting the observed fragmentation patterns in an experimental mass spectrum.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value
1H NMRChemical Shift (δ, ppm)Data not available
13C NMRChemical Shift (δ, ppm)Data not available
IR SpectroscopyVibrational Frequencies (cm-1)Data not available

Note: The data in this table is currently unavailable due to a lack of specific computational studies on this compound.

Utility of 3 Bromo 4 Piperidin 1 Yl Pyridine As a Synthetic Intermediate and Chemical Scaffold

Precursor for Advanced Heterocyclic Synthesis

The bifunctional nature of 3-Bromo-4-(piperidin-1-yl)pyridine allows for selective and sequential reactions to build elaborate heterocyclic systems. Both the pyridine (B92270) core and the attached piperidine (B6355638) ring can be subjected to various chemical transformations to generate novel and structurally diverse compounds.

The bromine atom at the C-3 position of the pyridine ring is a key functional handle for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions enable the introduction of a wide array of substituents at the C-3 position, transforming the simple starting material into more complex and functionally rich heterocyclic derivatives.

Key reactions for diversifying the pyridine core include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is exceptionally reliable for creating biaryl structures, which are prevalent in many biologically active compounds. nih.govnih.gov By reacting this compound with various aryl or heteroaryl boronic acids, a library of 3-aryl-4-(piperidin-1-yl)pyridines can be synthesized.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, providing a direct route to 3-alkynylpyridine derivatives. scirp.orgwikipedia.org These products are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, such as cyclizations or click reactions. This method has been successfully applied to other 3-bromopyridine (B30812) systems. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyridine with a wide range of primary or secondary amines. chemspider.comlibretexts.org This provides access to 3-amino-4-(piperidin-1-yl)pyridine derivatives, introducing a key basic nitrogen center that can be crucial for modulating the pharmacological properties of a molecule. The reaction is known to be effective for various bromopyridine substrates. researchgate.netrsc.org

Through these and other cross-coupling reactions, the pyridine moiety can be elaborated to produce advanced heterocyclic systems, such as fused rings like pyrazolo[3,4-b]pyridines, which are known to possess significant biological activities. mdpi.comjst.go.jpmdpi.com

Reaction TypeCoupling PartnerResulting StructureSignificance
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid3-Aryl-4-(piperidin-1-yl)pyridineAccess to biaryl scaffolds
Sonogashira Coupling Terminal Alkyne3-Alkynyl-4-(piperidin-1-yl)pyridineSynthesis of conjugated systems
Buchwald-Hartwig Amination Amine (R₂NH)3-(Dialkylamino)-4-(piperidin-1-yl)pyridineIntroduction of diverse amino groups

The piperidine ring offers a second site for structural modification, which can be used to fine-tune the physicochemical and pharmacological properties of the resulting molecule. researchgate.net The introduction of substituents or chiral centers onto the piperidine scaffold can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. thieme-connect.comresearchgate.net

General strategies for modifying the piperidine ring include:

Substitution: Introduction of functional groups (e.g., methyl, hydroxyl, cyano) at various positions on the piperidine ring can explore new binding interactions with biological targets and improve properties like solubility. thieme-connect.com

Ring Transformation: The piperidine ring can be a precursor to other heterocyclic systems. For example, ring-opening reactions or ring-expansion/contraction sequences can lead to entirely new scaffolds.

Asymmetric Synthesis: The synthesis of specific enantiomers or diastereomers of substituted piperidines is a critical strategy in modern drug discovery, as different stereoisomers often exhibit distinct biological activities and safety profiles. nih.gov Recent advances have provided methods for the stereoselective synthesis of highly substituted piperidines. news-medical.net

The ability to modify both the pyridine core and the piperidine satellite ring makes this compound a highly adaptable precursor for generating sophisticated heterocyclic molecules.

Scaffold for Combinatorial Chemistry Libraries

The structure of this compound is ideally suited for the construction of combinatorial chemistry libraries, which are large collections of related compounds used in high-throughput screening to identify new drug leads. Its utility as a scaffold stems from the presence of a chemically robust core with a distinct and reactive functional group (the bromine atom) that can be used to introduce diversity.

The C-3 bromine atom serves as a reliable anchor point for parallel synthesis. Using automated or semi-automated synthesis platforms, a single batch of this compound can be reacted with a large and diverse set of building blocks in an array of separate reaction vessels. For instance, a library of analogs can be rapidly generated by performing Suzuki-Miyaura couplings with hundreds of different boronic acids. This approach allows for the systematic exploration of the chemical space around the 4-(piperidin-1-yl)pyridine core, which is a common motif in bioactive molecules. rsc.org This strategy has been effectively demonstrated with analogous halo-pyridazine systems to build diverse chemical libraries. nih.gov

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. bohrium.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.orgnih.gov

While this compound itself is typically a product of a multi-step synthesis rather than an MCR, its structural components are accessible through MCR strategies. For example, highly substituted pyridines can be synthesized via MCRs like the Hantzsch or Bohlmann-Rahtz syntheses. nih.govacsgcipr.org The strategic value of this compound lies in its potential use as a well-defined building block that can be incorporated into subsequent complex synthetic routes, including those that may involve MCRs to append additional complex fragments.

Applications in Scaffold Hopping Strategies for Analog Design

Scaffold hopping is a prominent strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while preserving the essential pharmacophoric features responsible for its biological activity. This technique is used to discover new intellectual property, improve drug-like properties, or escape from known toxicities associated with the original scaffold.

The 4-(piperidin-1-yl)pyridine framework present in this compound can serve as a starting point for scaffold hopping. For instance, in a drug discovery campaign, the pyridine ring could be replaced by other five- or six-membered heterocycles like a pyrazole, isoxazole, or pyrimidine (B1678525) to explore how these changes affect target binding and pharmacokinetics. nih.gov This approach was successfully used in the development of Tropomyosin receptor kinase (TRK) inhibitors, where a pyrazolo[3,4-b]pyridine scaffold was designed as a bioisostere of an existing core. nih.gov Similarly, the piperidine ring could be "hopped" to other cyclic amines like pyrrolidine (B122466) or azepane, or even to acyclic linkers, to generate novel analogs with potentially improved properties. nih.gov

Design and Synthesis of Functional Molecular Probes

A functional molecular probe is a specialized molecule designed to interact with a specific biological target, such as a protein or enzyme, to study its function, distribution, or activity. This compound is a valuable starting material for the synthesis of such probes.

A prominent example of a complex molecule related to this scaffold is SR 48692, a selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). caymanchem.comtocris.com SR 48692 has been utilized as a biological probe to investigate the role of neurotensin signaling in cancer. durham.ac.uknih.govworktribe.com The synthesis of SR 48692 and its analogs requires advanced heterocyclic building blocks. The 4-(piperidin-1-yl)pyridine moiety represents a key structural element that can be incorporated into the design of similar complex probes targeting G-protein coupled receptors or other protein classes.

Furthermore, the reactive bromine handle allows for the straightforward attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or radioactive isotopes, after the core of the probe has been synthesized. This enables the creation of tailored probes for a variety of applications, including fluorescence microscopy, affinity purification, and positron emission tomography (PET) imaging. The synthesis of novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques highlights the potential of such scaffolds in developing diagnostic probes for diseases like Alzheimer's. mdpi.com

Advanced Derivatization Strategies for Structural Elaboration

Regioselective Functionalization of Pyridine (B92270) Ring Positions

The pyridine ring of 3-Bromo-4-(piperidin-1-yl)pyridine possesses several carbon atoms (C2, C5, and C6) that can be selectively functionalized. The inherent reactivity of the pyridine ring, influenced by the electron-donating piperidinyl group and the electron-withdrawing bromo substituent, dictates the preferred sites for electrophilic and nucleophilic attack.

Selective Reactions at C2, C5, and C6

The electronic properties of the substituted pyridine ring make it susceptible to various regioselective reactions. The electron-donating piperidinyl group at C4 activates the ortho (C3 and C5) and para (C6) positions towards electrophilic substitution, while the bromo group at C3 has a deactivating effect. However, the interplay of these electronic effects and the reaction conditions allows for selective functionalization.

Halogenation reactions, for instance, are crucial for introducing further handles for diversification. The halogenation of pyridines can be highly regioselective, often targeting the 3-position. acs.org In the case of 4-aminopyridines, reaction with bromine can lead to protonation and a subsequent bromination-dimerization process. acs.org This highlights the potential for complex transformations at the pyridine core.

Ortho-Metalation and Directed Functionalization

Ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the piperidinyl group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). This generates a lithiated intermediate that can then react with various electrophiles.

The treatment of 3-chloropyridine (B48278) with LDA results in the regioselective lithiation at the C4 position. researchgate.net Similarly, for this compound, the piperidinyl group could direct lithiation to the C5 position. Quenching this lithiated species with an electrophile would introduce a substituent specifically at C5. This method provides a reliable route to 3,4,5-trisubstituted pyridine derivatives.

Diversification at the Piperidine (B6355638) Nitrogen

The secondary amine nature of the piperidine ring in the parent compound is a prime site for introducing a wide range of functional groups. Alkylation, acylation, and reductive amination are common strategies to achieve this diversification.

Alkylation and Acylation Reactions

N-alkylation of the piperidine nitrogen can be achieved by reacting this compound with various alkyl halides. researchgate.net The reaction typically proceeds in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed. researchgate.net To avoid multiple alkylations, the reaction conditions, such as the stoichiometry of the reagents, must be carefully controlled. masterorganicchemistry.com

Acylation of the piperidine nitrogen introduces an amide functionality. This is typically accomplished by treating the parent compound with an acyl chloride or anhydride. Pyridines themselves are generally resistant to Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, which is further enhanced upon acylation. youtube.com However, direct acylation of the piperidine nitrogen is a feasible and widely used transformation.

Reductive Amination Strategies

Reductive amination is a versatile method for forming carbon-nitrogen bonds and can be applied to the piperidine nitrogen of this compound, although this would first require cleavage of the existing C-N bond to generate piperidine and subsequent reaction. A more direct application involves the synthesis of analogs where the piperidine itself is constructed via reductive amination. researchgate.netnih.gov This two-step process involves the condensation of a suitable amine with a ketone or aldehyde to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net

Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Borane-pyridine complex (BAP) has also been shown to be an effective reagent for the reductive amination of piperidines with aldehydes. tandfonline.comtandfonline.com A one-pot procedure has been developed for the reductive amination of secondary amines like piperidine with a range of aldehydes. tandfonline.com

Cross-Coupling Reactions for Complex Molecular Architectures

The bromine atom at the C3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for the formation of biaryl compounds. dergipark.org.tr The reaction is tolerant of a wide range of functional groups and has been successfully applied to the coupling of various halopyridines. rsc.orgnih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl substrates. nih.govyonedalabs.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is particularly useful for synthesizing substituted aminopyridines. The reaction has seen significant development, with various generations of catalysts and ligands allowing for the coupling of a wide range of amines under increasingly mild conditions. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed. nih.govnih.gov This reaction is valuable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations.

The table below summarizes the key cross-coupling reactions applicable to this compound.

Reaction NameCoupling PartnerBond FormedKey Reagents
Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)₂)C-CPd catalyst, base
Buchwald-Hartwig AminationAmine (e.g., R-NH₂)C-NPd catalyst, base
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)C-C (sp²-sp)Pd catalyst, Cu(I) co-catalyst, base

These advanced derivatization strategies provide a comprehensive toolbox for the structural elaboration of this compound, enabling the synthesis of a vast chemical space of novel compounds for various applications.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable as it allows for the rapid diversification of a core structure without the need for de novo synthesis. For this compound, LSF primarily involves the activation of otherwise inert C–H bonds on both the pyridine and piperidine rings.

Direct C–H functionalization of pyridine rings is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org While the bromine atom at the C-3 position is the most obvious handle for traditional cross-coupling, the C–H bonds at the C-2, C-5, and C-6 positions of the pyridine ring are potential targets for LSF. The directing influence of the piperidine group and the electronic nature of the pyridine nitrogen play crucial roles in determining the regioselectivity of these reactions. rsc.orgslideshare.net Palladium-catalyzed C–H arylation, for instance, can be directed to specific positions depending on the reaction conditions and the nature of the coupling partner. nih.govmdpi.com For 3-substituted pyridines, arylation often occurs at the C-4 or C-5 positions. nih.gov

The piperidine ring also presents opportunities for LSF. C(sp³)–H activation is more challenging than C(sp²)–H activation but offers a pathway to introduce substituents directly onto the saturated heterocycle. Research into the C–H arylation of N-substituted piperidines has shown that functionalization can be achieved, often at positions beta or gamma to the nitrogen atom, through palladium-catalyzed processes. acs.org In the context of this compound, this could lead to the creation of novel derivatives with substitution on the piperidine ring, significantly altering the three-dimensional structure of the molecule.

These LSF approaches are summarized in the table below, highlighting the potential sites for C-H activation.

Ring System Potential C-H Functionalization Site Reaction Type Potential Outcome
PyridineC-2, C-5, C-6Direct Arylation/AlkylationIntroduction of new aryl or alkyl groups
PiperidineC-2', C-3', C-4'C(sp³)–H ActivationSubstitution on the saturated ring

Introduction of Diverse Aromatic and Heteroaromatic Groups

The bromine atom at the C-3 position of this compound is a key functional handle for introducing a wide array of aromatic and heteroaromatic substituents via transition metal-catalyzed cross-coupling reactions. These reactions are foundational for building molecular complexity and are widely used in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most robust methods for forming C–C bonds between an aryl halide and an organoboron compound (like a boronic acid or ester). organic-chemistry.orgrsc.org Reacting this compound with various aryl- or heteroarylboronic acids can generate a library of 3-aryl-4-(piperidin-1-yl)pyridine derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C–N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org Starting from this compound, this method allows for the introduction of diverse primary or secondary amines, anilines, or N-heterocycles at the C-3 position, replacing the bromine atom. chemspider.comlibretexts.org This transformation is crucial for synthesizing compounds where an amino linkage at this position is desired.

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The resulting 3-alkynyl-4-(piperidin-1-yl)pyridine derivatives are valuable intermediates themselves or can be used in further transformations, such as the synthesis of complex heterocycles. organic-chemistry.org

The table below summarizes typical conditions and products for these key cross-coupling reactions.

Reaction Coupling Partner Catalyst/Ligand System (Example) Base (Example) Product Type
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃3-Aryl-4-(piperidin-1-yl)pyridine
Buchwald-HartwigAmine / AnilinePd₂(dba)₃ / BINAPNaOtBu3-(Amino)-4-(piperidin-1-yl)pyridine
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N3-Alkynyl-4-(piperidin-1-yl)pyridine

Cyclization Reactions Utilizing the Pyridine and Piperidine Frameworks

The strategic functionalization of this compound opens up pathways for intramolecular cyclization reactions, leading to the formation of novel polycyclic and fused heterocyclic systems. These more rigid and conformationally constrained structures are of significant interest in drug discovery.

Derivatives obtained from the cross-coupling reactions described in section 7.3.2 are ideal precursors for such cyclizations. For example, a 3-alkynyl derivative synthesized via Sonogashira coupling can undergo cyclization to form fused ring systems. If the alkyne contains a suitable terminal group, it can react with the pyridine nitrogen or an activated C-H bond to form a new ring. A notable example is the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrone precursors, which highlights a viable strategy for ring closure onto the pyridine core. researchgate.net

Similarly, introducing a functional group at the C-3 position that can react with the piperidine nitrogen or a C-H bond on the piperidine ring can lead to bridged or fused systems. For instance, installing a side chain with a terminal electrophile at the C-3 position could trigger an intramolecular N-alkylation of the piperidine nitrogen, forming a bicyclic structure.

Another advanced strategy involves a domino reaction, where an initial intermolecular coupling is followed by an intramolecular cyclization in the same pot. For instance, a palladium-catalyzed reaction could first couple an ortho-haloaniline to the C-3 position, followed by an intramolecular C-N bond formation to construct a fused carbazole-like system. The synthesis of the lavendamycin (B1674582) core from 4-aryl pyridines provides a precedent for such complex cyclization cascades. libretexts.org

The following table illustrates hypothetical cyclization strategies based on functionalized precursors of this compound.

Precursor (Functionalized at C-3) Reactive Sites for Cyclization Potential Reaction Type Resulting Fused System (Example)
3-(2-Aminophenyl)-4-(piperidin-1-yl)pyridinePyridine N and Amino groupPictet-Spengler type reactionFused tricyclic iminium salt
3-(Ethynyl)-4-(piperidin-1-yl)pyridineAlkyne C and Piperidine NIntramolecular hydroaminationFused dihydropyridopyridine
3-(2-Hydroxyphenyl)-4-(piperidin-1-yl)pyridinePyridine C-2 and Hydroxyl groupIntramolecular C-O couplingFused dibenzofuran-like heterocycle

These cyclization strategies dramatically increase the structural diversity accessible from the this compound core, enabling the creation of complex molecules with novel topologies.

Future Research Directions and Perspectives in 3 Bromo 4 Piperidin 1 Yl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For 3-Bromo-4-(piperidin-1-yl)pyridine and its derivatives, future research will likely focus on moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation.

Key areas of focus will likely include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation would offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its analogues.

Biocatalysis: The use of enzymes to catalyze specific transformations could provide highly selective and environmentally friendly routes to chiral derivatives.

Exploration of Unconventional Reactivity Patterns

The electronic properties of the pyridine ring, influenced by the bromine atom and the piperidinyl group, suggest that this compound may exhibit reactivity that is not yet fully understood. Future research will aim to uncover and harness these unconventional reaction pathways. For instance, the interplay between the electron-withdrawing bromo group and the electron-donating piperidinyl substituent could lead to unique regioselectivity in electrophilic and nucleophilic substitution reactions. Investigating the potential for this scaffold to participate in novel cycloaddition reactions or to act as a precursor for reactive intermediates will be a fruitful area of study.

Design of Advanced Molecular Architectures through Scaffold Derivatization

The this compound core is a versatile building block for the construction of more complex and functionally diverse molecules. The bromine atom serves as a convenient handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino substituents. rsc.org The piperidine (B6355638) ring also offers multiple points for modification.

Future efforts will likely concentrate on:

Multi-component Reactions: Developing one-pot, multi-component reactions that utilize this compound to rapidly generate libraries of complex molecules.

Fragment-Based Drug Discovery (FBDD): Using the scaffold as a starting point for FBDD campaigns, where fragments are grown or linked to create potent and selective inhibitors of biological targets. rsc.org For example, the introduction of a piperidin-1-yl group at the 4-position of a pyridine ring has been shown to increase the potency of certain enzyme inhibitors. acs.org

Synthesis of Fused Heterocyclic Systems: Exploring cyclization reactions that incorporate the pyridine and piperidine rings into larger, polycyclic frameworks with novel electronic and steric properties. Research into the synthesis of pyrazolo[3,4-c]pyridines has demonstrated the utility of halogenated pyridine scaffolds in creating such systems. rsc.org

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for new therapeutic agents and functional materials necessitates the rapid synthesis and evaluation of large numbers of compounds. Integrating the synthesis of this compound derivatives with high-throughput technologies will be crucial for accelerating the discovery process.

This integration will involve:

Automated Synthesis Platforms: Utilizing robotic systems to perform reactions in parallel, enabling the rapid generation of compound libraries based on the this compound scaffold.

High-Throughput Screening (HTS): Developing and adapting HTS assays to efficiently screen these libraries for desired biological or material properties. The rapid development of high-throughput experimentation techniques has made it more feasible to collect large volumes of data and accelerate the prediction of optimal reaction conditions. beilstein-journals.org

DNA-Encoded Libraries (DELs): Exploring the use of this compound as a building block in the construction of DELs, which allow for the screening of massive numbers of compounds against a variety of biological targets.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound, particularly complex, multi-step transformations, a detailed mechanistic investigation can reveal key intermediates, transition states, and reaction pathways. This knowledge is essential for optimizing reaction conditions, controlling selectivity, and expanding the scope of the transformation. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, there is ongoing debate regarding the mechanistic pathway, highlighting the need for further investigation into similar complex reactions. mdpi.com

Future research in this area will likely employ a combination of:

Kinetic Studies: To determine reaction rates and the influence of various parameters on the reaction outcome.

Spectroscopic Techniques: Such as in-situ NMR and IR, to identify and characterize reaction intermediates.

Computational Chemistry: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing insights that are often difficult to obtain experimentally.

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Analogues

The convergence of chemistry and artificial intelligence is poised to revolutionize the field of molecular design and synthesis. Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict reaction outcomes, optimize reaction conditions, and design novel molecules with desired properties. beilstein-journals.orgresearchgate.net

In the context of this compound chemistry, ML and AI can be applied to:

Predict Reaction Yields and Selectivity: ML models can be trained on existing reaction data to predict the outcome of new reactions, saving time and resources. researchgate.netcmu.edu

Recommend Optimal Reaction Conditions: AI algorithms can analyze vast datasets of chemical reactions to suggest the best catalysts, solvents, and temperatures for a given transformation. beilstein-journals.orgyoutube.com

De Novo Design of Novel Analogues: Generative models can be used to design new molecules based on the this compound scaffold that are predicted to have enhanced biological activity or improved material properties.

The development of robust ML models relies heavily on the availability of large, high-quality datasets. researchgate.net Therefore, future efforts will also need to focus on the systematic collection and curation of experimental data related to the synthesis and reactivity of this compound and its derivatives.

Q & A

Q. What are the established synthesis strategies for 3-Bromo-4-(piperidin-1-yl)pyridine, and what reaction conditions are critical for optimal yield?

Answer: The synthesis typically involves halogenation and nucleophilic substitution. Brominated pyridine precursors (e.g., 3-bromo-4-pyridinol) are reacted with piperidine derivatives under controlled conditions. Key steps include:

  • Low-temperature aryl bromide-to-alcohol conversion to preserve reactive intermediates (e.g., −40°C) .
  • Nucleophilic aromatic substitution (SNAr) with piperidine, requiring polar aprotic solvents like DMSO and elevated temperatures (e.g., 125°C) .
  • Purification via silica gel chromatography to isolate the product. Critical factors include stoichiometric ratios of reagents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Answer:

  • X-ray diffraction (XRD): Provides precise molecular geometry and intermolecular interactions .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substitution patterns and piperidine integration (e.g., δ 1.5–2.5 ppm for piperidine protons) .
  • Density Functional Theory (DFT): Validates electronic configurations and predicts reactivity, such as charge distribution at the bromine site .
  • High-Resolution Mass Spectrometry (HRMS): Ensures molecular weight accuracy (±0.001 Da) .

Q. What are the primary reaction pathways for modifying the bromine substituent in this compound?

Answer: The bromine atom undergoes:

  • Nucleophilic substitution with amines, alkoxides, or thiols, facilitated by electron-withdrawing groups (e.g., pyridine nitrogen) .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, using Pd catalysts .
  • Radical-mediated reactions under UV light for C–Br bond activation .

Advanced Research Questions

Q. How can researchers resolve failed fluorination attempts at the bromine site, and what alternative strategies exist?

Answer: Failed fluorination (e.g., using TBAF in DMSO at 125°C) may result from steric hindrance or insufficient leaving-group activation. Solutions include:

  • Pre-functionalization: Introduce a nitro group (electron-withdrawing) to enhance SNAr reactivity. For example, fluorinating 3-bromo-4-nitropyridine yields 3-fluoro-4-nitropyridine, which is reduced to the amine .
  • Metal-mediated fluorination: Use CuF₂ or AgF to promote C–F bond formation under milder conditions .

Q. How should contradictions in reaction outcomes be analyzed when using different halogenated precursors (e.g., bromo vs. iodo derivatives)?

Answer: Discrepancies arise from differences in bond strength (C–Br: ~276 kJ/mol vs. C–I: ~240 kJ/mol) and leaving-group ability. For example:

  • Iodo derivatives react faster in SNAr but may undergo unintended elimination (e.g., 3-iodo-4-nitropyridine forms 3-iodo-4-fluoropyridine instead of the desired product) .
  • Bromo derivatives require harsher conditions but offer better regioselectivity. Validate pathways using kinetic studies (e.g., monitoring by LC-MS) .

Q. What advanced purification and analytical protocols ensure the integrity of this compound in multi-step syntheses?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Achieve >99% purity using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) for storage recommendations .
  • Crystallography: Co-crystallize with target proteins (e.g., kinases) to validate bioactivity and binding modes .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Bromine Substitution

Reaction TypeReagentSolventTemp. (°C)Yield (%)Reference
SNAr (Piperidine)PiperidineDMSO12552
Suzuki CouplingPd(PPh₃)₄DMF/H₂O8078
Radical BrominationNBS, AIBNCCl₄7065

Q. Table 2. Spectroscopic Data for Structural Validation

TechniqueKey Peaks/ParametersSignificance
1^1H NMRδ 8.5 (pyridine H), δ 2.7 (piperidine CH₂)Confirms substitution pattern
HRMS[M+H]⁺ = 255.0245 (calc. 255.0243)Validates molecular formula
XRDBond angle C–Br–N = 120.5°Reveals steric effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.